molecular formula C12H20N6O2 B14094366 7-hexyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-hexyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14094366
M. Wt: 280.33 g/mol
InChI Key: USGNPNRCCDCDSN-UHFFFAOYSA-N
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Description

7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with the molecular formula C12H20N6O2 . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is notable for its unique structure, which includes a hexyl group, a hydrazino group, and a methyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps One common method starts with the alkylation of a purine derivative to introduce the hexyl groupThe final step involves the methylation of the purine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects. The compound may also interfere with DNA and RNA synthesis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione apart from similar compounds is its unique combination of functional groups. The presence of both a hydrazino group and a hexyl group on the purine ring provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H20N6O2

Molecular Weight

280.33 g/mol

IUPAC Name

7-hexyl-8-hydrazinyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C12H20N6O2/c1-3-4-5-6-7-18-8-9(14-11(18)16-13)17(2)12(20)15-10(8)19/h3-7,13H2,1-2H3,(H,14,16)(H,15,19,20)

InChI Key

USGNPNRCCDCDSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C

Origin of Product

United States

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